4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of triazine, hydrazine, and naphthalene moieties
Preparation Methods
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps. The initial step often includes the preparation of the triazine core, followed by the introduction of the hydrazine and naphthalene groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: The triazine and naphthalene rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine and hydrazine moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hydrazine-containing molecules. Compared to these, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
Triazine derivatives: Known for their applications in herbicides and pharmaceuticals.
Hydrazine derivatives: Used in various chemical reactions and as intermediates in drug synthesis
Properties
Molecular Formula |
C31H33N7O2 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C31H33N7O2/c39-28(27-13-9-11-24-10-3-4-12-26(24)27)40-25-16-14-23(15-17-25)22-32-36-29-33-30(37-18-5-1-6-19-37)35-31(34-29)38-20-7-2-8-21-38/h3-4,9-17,22H,1-2,5-8,18-21H2,(H,33,34,35,36)/b32-22+ |
InChI Key |
CCMYAXQJPYFERD-WEMUVCOSSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Origin of Product |
United States |
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